molecular formula C7H11N3 B12980975 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine

1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine

Cat. No.: B12980975
M. Wt: 137.18 g/mol
InChI Key: QJPYBWOZQQJPDY-UHFFFAOYSA-N
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Description

1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methyl group and a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(prop-1-en-2-yl)cyclohexa-1,3-diene: A structurally similar compound with a cyclohexadiene ring instead of a pyrazole ring.

    Isopropenylboronic acid pinacol ester: Another compound with an isopropenyl group but different functional groups.

Uniqueness

1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-methyl-5-prop-1-en-2-ylpyrazol-3-amine

InChI

InChI=1S/C7H11N3/c1-5(2)6-4-7(8)9-10(6)3/h4H,1H2,2-3H3,(H2,8,9)

InChI Key

QJPYBWOZQQJPDY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=NN1C)N

Origin of Product

United States

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